molecular formula C14H12O3 B119946 Benzilic acid CAS No. 76-93-7

Benzilic acid

Cat. No.: B119946
CAS No.: 76-93-7
M. Wt: 228.24 g/mol
InChI Key: UKXSKSHDVLQNKG-UHFFFAOYSA-N
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Description

Benzilic acid (C14H12O3) is an α-hydroxy acid characterized by two phenyl groups attached to adjacent carbon atoms bearing hydroxyl and carboxylic acid functional groups. It is synthesized via the this compound rearrangement, a base-catalyzed reaction where benzil (an α-diketone) undergoes intramolecular rearrangement to form the α-hydroxyacid salt, which is subsequently acidified to yield this compound . This reaction is pivotal in organic synthesis due to its utility in constructing complex carbocyclic frameworks and bioactive molecules. This compound derivatives exhibit notable pharmacological properties, including antimicrobial and antioxidant activities, as demonstrated in substituted analogs like 2,2'-dichloro this compound and 2'-chloro-4-methoxy-3-nitro this compound . Industrially, this compound-derived ligands are employed in titanium complexes for ring-opening polymerization of lactides and lactones, highlighting its role in materials science .

Preparation Methods

Classical Benzilic Acid Rearrangement

The this compound rearrangement, first reported in 1838, remains the cornerstone of this compound synthesis. This reaction involves the treatment of benzil (1,2-diphenylethanedione) with a strong base, typically potassium hydroxide (KOH), in aqueous or alcoholic media.

Traditional Laboratory Procedure

In a standard protocol, 3.0 g of benzil is dissolved in 9.0 mL of 95% ethanol within a 100 mL round-bottom flask . Aqueous KOH (7.5 mL) is added dropwise, and the mixture is refluxed for 15–20 minutes. Upon cooling, the intermediate potassium benzilate precipitates, which is subsequently dissolved in hot water and acidified with concentrated HCl to yield crude this compound . Recrystallization from ethanol affords pure product, with yields averaging 70–80% .

Key observations include a dramatic color shift during reflux—from initial yellow to violet/blue and finally dark orange—signaling progression of the rearrangement . Crystallization of the carboxylate salt requires flask scratching to initiate nucleation, a step critical for maximizing yield .

Mechanistic Insights

The rearrangement proceeds via base-mediated deprotonation of one carbonyl group, forming an enolate that attacks the adjacent carbonyl carbon. This triggers a -shift, yielding a stabilized carboxylate intermediate. Acidification then liberates the free acid (Fig. 1) .

BenzilOHEnolateRearrangementCarboxylateH+Benzilic Acid\text{Benzil} \xrightarrow{\text{OH}^-} \text{Enolate} \xrightarrow{\text{Rearrangement}} \text{Carboxylate} \xrightarrow{\text{H}^+} \text{this compound}

Green Chemistry Approaches

Microwave-Assisted Synthesis

A solvent-minimized method utilizes microwave irradiation to accelerate the rearrangement . Combining 0.1 g benzil with 12 mL 20% alcoholic KOH in a conical flask, the mixture is irradiated at 540 W (60% intensity) for 1 minute . A water-filled beaker placed alongside absorbs excess energy, preventing overheating . After acidification with dilute H2_2SO4_4, the product is recrystallized from benzene, yielding crystals with a melting point of 150°C .

Advantages :

  • 80% shorter reaction time (1 minute vs. 20–30 minutes conventional)

  • Reduced solvent volume (12 mL vs. 16.5 mL in traditional methods)

Industrial-Scale Synthesis

Quaternary Ammonium Hydroxide Catalysis

A patented process employs quaternary ammonium hydroxides (e.g., benzyltrimethylammonium hydroxide) to facilitate rearrangement of substituted benzils . For example, 4,4′-difluorobenzil reacts with Triton B (0.2 mol) at 20°C for 6 hours, followed by HCl acidification to pH 2.7, achieving 93% yield .

Conditions :

ParameterRangeOptimal
Temperature20–80°C40–70°C
Reaction Time1–6 hours2–4 hours
Catalyst Loading2:1 (catalyst:benzil)2:1

This method excels in producing halogen- and alkoxy-substituted derivatives (Table 1) :

Table 1 : Substituted this compound Yields via Quaternary Ammonium Hydroxide Catalysis

Substituent (R1^1, R2^2)Yield (%)Melting Point (°C)
4,4′-F93158–160
2,2′-Cl85142–144
4′-OCH3_394151–153

Recrystallization and Purification

Recrystallization solvents profoundly impact product purity and yield:

  • Benzene : Yields needle-like crystals with sharp melting points (150°C) , but poses toxicity concerns.

  • Ethanol : Produces chunky crystals; lowers melting point slightly (148–150°C) due to solvent inclusion .

  • Water : Requires hot filtration to remove unreacted benzil; yields rise to 64% but demands careful pH control .

Troubleshooting and Optimization

Low Yields

  • Incomplete Rearrangement : Extend reflux time beyond 20 minutes; monitor color transition from orange to brown .

  • Premature Precipitation : Ensure gradual acidification (pH 2–3.5) to avoid occluding impurities .

Purity Challenges

  • Residual Benzil : Detectable via IR spectroscopy (C=O stretch at 1670 cm1^{-1}); remediate by hot water wash .

  • Solvent Traces : Use high-boiling solvents (e.g., toluene) for final recrystallization to minimize retention .

Chemical Reactions Analysis

Types of Reactions: Benzilic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzophenone.

    Reduction: It can be reduced to form benzilic alcohol.

    Substitution: this compound can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and acetic anhydride are commonly used for substitution reactions.

Major Products:

    Oxidation: Benzophenone.

    Reduction: Benzilic alcohol.

    Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Benzilic acid plays a crucial role in the pharmaceutical industry, primarily as an intermediate in the synthesis of various medications. Notably:

  • Glycollate Pharmaceuticals : It is used in the manufacture of drugs such as clidinium, dilantin, flutropium, and mepenzolate, which serve as antagonists of muscarinic acetylcholine receptors .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The this compound rearrangement (BAR) is a classical reaction utilized to synthesize biologically active compounds. Recent advancements have highlighted its utility in producing chiral tartronic esters and other significant molecules with high stereoselectivity .

Table 1: Key Pharmaceuticals Derived from this compound

Drug NameFunction
ClidiniumAnticholinergic agent
DilantinAnticonvulsant
FlutropiumBronchodilator
MepenzoateAnticholinergic agent

Organic Synthesis

This compound serves as an important reagent in organic synthesis. Its derivatives are employed in various reactions to study enzyme inhibition and receptor binding, making it valuable for biochemical research .

  • Catalytic Reactions : The compound has been utilized in indium-catalyzed chlorination reactions that selectively modify alcohols under mild conditions . This highlights its role in facilitating chemical transformations while maintaining specificity.

Material Science

In materials science, this compound has been explored for its properties in polymer chemistry:

  • Phosphorescent Materials : Research indicates that benzil (the precursor to this compound) can sensitize phosphorescence in polymers, enhancing their luminescent properties . This application is significant for developing advanced materials for optoelectronic devices.

Chemical Weapons Regulation

This compound is also noted for its use in the synthesis of 3-quinuclidinyl benzilate (BZ), an incapacitating agent regulated under the Chemical Weapons Convention. Its monitoring by law enforcement agencies underscores the need for stringent control over substances that can be misused .

Research Case Studies

Several studies have investigated the applications of this compound:

  • Electrocarboxylation Studies : A study demonstrated that benzilic acids can be produced via electrocarboxylation of diaryl ketones under galvanostatic conditions, providing an environmentally friendly synthesis method with high yields . This method's effectiveness depends on various operational parameters such as solvent choice and current density.
  • Stereoselective Rearrangement : Recent advancements in the BAR have shown that it can yield high enantiomeric excesses (up to 97%) in the synthesis of complex molecules, showcasing its potential in asymmetric synthesis .

Mechanism of Action

The mechanism of action of benzilic acid involves its role as a reagent in the this compound rearrangement. This reaction is a 1,2-rearrangement of 1,2-diketones to form α-hydroxy-carboxylic acids using a base. The reaction mechanism includes the nucleophilic addition of a hydroxide anion to one of the ketone groups, followed by a bond rotation and migration of the aryl group to form the final product .

Comparison with Similar Compounds

Benzilic Acid vs. Benzoic Acid

  • Structure : this compound contains two phenyl groups and a hydroxyl group adjacent to the carboxylic acid, whereas benzoic acid (C7H6O2) has a single benzene ring directly bonded to a carboxylic acid group .
  • Synthesis :
    • This compound is synthesized via rearrangement of benzil (e.g., 59.26% yield from benzoin oxidation followed by KOH treatment) .
    • Benzoic acid is typically produced by oxidation of toluene or via hydrolysis of benzotrichloride .
  • Physical Properties :

    Property This compound Benzoic Acid
    Melting Point (°C) 150 122–123
    Solubility (Water) Low Moderate (0.34 g/100 mL)
    Molecular Weight 228.24 g/mol 122.12 g/mol

This compound vs. Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

  • Structure : Vanillic acid features a methoxy and hydroxyl group on the benzene ring, unlike this compound’s diphenyl structure .
  • Applications : Vanillic acid is a natural antioxidant found in plants, while this compound derivatives are synthetically optimized for higher bioactivity .

This compound vs. Thiosalicylic Acid (o-Mercaptobenzoic Acid)

  • Structure : Thiosalicylic acid contains a thiol (-SH) group adjacent to the carboxylic acid, contrasting with this compound’s hydroxyl group .
  • Synthesis : Thiosalicylic acid is prepared via reduction of dithiosalicylic acid, whereas this compound relies on α-diketone rearrangement .

Pharmacological and Functional Comparison

Antimicrobial Activity

  • This compound Derivatives :
    • 2,2'-Dichloro this compound and 2'-chloro-4-methoxy-3-nitro this compound showed superior antibacterial activity against E. coli and S. aureus compared to unsubstituted analogs .
  • Benzoic Acid : Primarily used as a preservative (inhibits fungi/bacteria via pH disruption) but lacks the broad-spectrum efficacy of halogenated this compound derivatives .

Antioxidant Activity

  • This compound Derivatives : Substituted analogs exhibit radical scavenging activity in DPPH and ABTS assays, with 2'-chloro-4-methoxy-3-nitro this compound showing the highest activity (IC50 ~25 μM) due to electron-withdrawing/donating group synergy .
  • Vanillic Acid : Natural antioxidant with moderate activity (IC50 ~50 μM in DPPH assays), often outperformed by synthetic this compound derivatives .

Research Findings and Innovations

  • Mechanistic Insights : Transition metals like CoCl2 enhance this compound rearrangement yields and stereoselectivity (up to 85% yield with CoCl2) .
  • Synthetic Advances : Ultrasound-assisted synthesis of this compound derivatives reduces reaction time and improves purity (e.g., room-temperature synthesis in KOH/DMSO systems) .

Biological Activity

Benzilic acid, a compound derived from benzoin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Structure and Synthesis

This compound is an alpha-hydroxy carboxylic acid with the formula C14H12O3. Its structure is characterized by a hydroxyl group adjacent to a carboxylic acid group on a phenyl ring. The synthesis of this compound typically involves the rearrangement of benzoin in the presence of a strong base, leading to its formation via the this compound rearrangement.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit notable antimicrobial properties. A study conducted by Sudha et al. synthesized various substituted benzilic acids and evaluated their antibacterial activity using the disc diffusion method. The results showed that compounds such as 2,2’-dichloro this compound and 2’-chloro-4-methoxy-3-nitro this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Table 1).

CompoundGram-Positive Activity (mm)Gram-Negative Activity (mm)
2,2’-Dichloro this compound1210
2’-Chloro-4-Methoxy-3-Nitro this compound1113
Methyl Benzilate87

The introduction of electron-withdrawing groups significantly enhanced the antibacterial potency of these compounds, indicating that structural modifications can lead to improved biological activity .

Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. A study by Güzel-Akdemir et al. focused on 2-aryl-1,3-thiazolidin-4-one derivatives based on this compound. These compounds were tested against various cancer cell lines, revealing promising results:

  • Compound 4g exhibited an inhibition rate of 84.19% against the leukemia cell line MOLT-4.
  • Compound 4p showed a 72.11% inhibition rate against CNS cancer cell line SF-295.

These findings suggest that this compound derivatives can serve as potential candidates for anticancer drug development .

Molecular Docking Studies

Molecular docking studies have been employed to further elucidate the biological mechanisms of this compound and its derivatives. A study highlighted that various benzilic acids exhibited significant binding affinities towards specific biological targets, indicating their potential as therapeutic agents. The docking results provided insights into the interaction between these compounds and their target proteins, which is crucial for drug design .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : In a comparative study, substituted benzilic acids were tested against multiple bacterial strains, demonstrating varying degrees of efficacy based on structural modifications.
  • Anticancer Screening : Further investigations into thiazolidinone derivatives led to the identification of compounds with potent anticancer activities across diverse cell lines, supporting the versatility of this compound in drug discovery.
  • Mechanochemical Synthesis : Advances in mechanochemical methods have facilitated the synthesis of this compound derivatives with enhanced biological activities, showcasing innovative approaches in pharmaceutical manufacturing .

Q & A

Basic Research Questions

Q. What are the critical steps and parameters in synthesizing benzilic acid from benzaldehyde?

The synthesis involves three key steps:

  • Benzoin formation : Benzaldehyde undergoes thiamine-catalyzed condensation. Temperature control (<66°C) is critical to avoid side reactions .
  • Oxidation to benzil : Benzoin is oxidized with nitric acid, requiring careful handling due to toxic NO₂ fumes. Yields (~59–77%) depend on purity of intermediates .
  • This compound rearrangement : Benzil reacts with KOH in ethanol, followed by acidification. Monitoring color changes (e.g., purple to yellow) ensures completion . Methodological Insight: Optimize crystallization (e.g., ice baths) and validate purity via melting points (benzil: 94–95°C; this compound: 147–150°C) .

Q. How can recrystallization improve this compound purity, and what metrics validate success?

Recrystallization from hot ethanol or water removes impurities. Key steps:

  • Dissolve crude product in minimal hot solvent.
  • Cool slowly to induce crystal growth.
  • Filter and dry crystals under vacuum . Validation: Compare observed melting points (MP) to literature values (this compound: 150°C). Narrow MP ranges (e.g., 152–153.9°C vs. 155–156.5°C) indicate residual solvent, necessitating re-crystallization .

Q. Which spectroscopic techniques confirm this compound structure?

  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~2500–3000 cm⁻¹) groups .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) and carboxylic acid protons (δ 12–13 ppm) confirm backbone structure .
  • Mass Spectrometry : Molecular ion peak at m/z 228 (C₁₄H₁₂O₃) .

Advanced Research Questions

Q. What mechanistic insights explain the this compound rearrangement?

The reaction proceeds via nucleophilic attack by hydroxide on one benzil carbonyl, forming a tetrahedral intermediate. A 1,2-aryl shift generates a carboxylate, which acidifies to this compound. The mechanism avoids carbocation formation, favoring radical or concerted pathways .

Q. How do substituents influence the oxidative decarboxylation kinetics of this compound derivatives?

Substituents alter reaction rates in Ce(IV)-mediated oxidations. Electron-withdrawing groups (e.g., -NO₂) accelerate decarboxylation due to increased acidity (lower pKa), while electron-donating groups (e.g., -OCH₃) slow it. Hammett plots (ρ ≈ -0.7 in acetonitrile) suggest a radical-based transition state .

Q. Can this compound rearrangements be applied to natural product synthesis?

Yes. For example:

  • Preuisolacone A : Late-stage this compound rearrangement forms a strained carbocycle .
  • Dactylicapnosine B : Cobalt-mediated rearrangement of a quinone derivative enables ring contraction . Methodological Note: Steric and electronic effects dictate regioselectivity; DFT calculations aid in predicting transition states .

Q. What role do this compound derivatives play in antimicrobial research?

Derivatives like brucinium benzilate exhibit antimicrobial activity. Studies use:

  • ATR-IR/FT-Raman : Confirm functional groups post-synthesis.
  • HOMO-LUMO analysis : Predict electron transfer efficiency, correlating with bioactivity .

Q. How are kinetic studies designed to analyze this compound reactions?

  • Spectrophotometry : Track Ce(IV) consumption at 320 nm in H₂SO₄ or HCl-HOAc media .
  • Potentiometric Titration : Determine pKa values of substituted derivatives to correlate acidity with reactivity .

Q. What variables impact yields in multistep this compound synthesis?

  • Benzoin Purity : Impurities reduce benzil yields; use fresh thiamine and strict temperature control .
  • Oxidation Time : Prolonged heating (>1 hr) ensures complete benzoin-to-benzil conversion .
  • Rearrangement pH : Maintain alkaline conditions (pH >12) to stabilize the carboxylate intermediate .

Q. How are hazardous intermediates managed during synthesis?

  • Nitric Acid : Use fume hoods to avoid NO₂ exposure; neutralize waste with NaHCO₃ .
  • Benzil : Handle as a sensitizer; use gloves and avoid inhalation .

Q. Data Contradictions and Resolution

  • Yield Discrepancies : Reported this compound yields vary (17–57%) due to differences in crystallization efficiency and intermediate purity. Repetitive recrystallization improves yields but extends synthesis time .
  • Melting Point Variability : Wet products (e.g., 152–153.9°C vs. 150°C literature) highlight the need for thorough drying .

Q. Key Thermodynamic Data (NIST)

PropertyValueReference
Molecular Weight228.2433 g/mol
Melting Point (Tfus)422–423 K
InChIKeyUKXSKSHDVLQNKG-UHFFFAOYSA-N

Properties

IUPAC Name

2-hydroxy-2,2-diphenylacetic acid
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InChI

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)
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InChI Key

UKXSKSHDVLQNKG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O
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Molecular Formula

C14H12O3
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DSSTOX Substance ID

DTXSID0058805
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Molecular Weight

228.24 g/mol
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Physical Description

Solid; [Merck Index] White to tan solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
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Boiling Point

180 °C
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Solubility

Very soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetone, In water, 1.41X10+3 mg/L at 25 °C
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Vapor Pressure

0.00000002 [mmHg]
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Color/Form

White to tan powder, Forms monoclinic needles from water, Changes to deep red color at higher temperature

CAS No.

76-93-7
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Melting Point

150 °C
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Synthesis routes and methods

Procedure details

25.0 g (0.095 mol) of 4,4′-difluorobenzilic acid is added to freshly prepared sodium ethoxide solution containing 2.17 g (0.095 mol) of sodium and 200 ml of ethanol at 20° C. and stirred for 3 hours. The solution is evaporated to dryness, the residue is dissolved in DMF, 22.57 g (0.16 mol) of methyl iodide is added dropwise at 20° C., and the mixture is stirred for 24 hours. It is worked up and purified analogously to compound 12b. Yield: 21.06 g (80% of theory).
Name
4,4′-difluorobenzilic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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